4-Bromo-3-chloro-beta-fluoro-phenethylamine structure
4-Bromo-3-chloro-beta-fluoro-phenethylamine structure
Technical Whitepaper: Pharmacological and Structural Profiling of 4-Bromo-3-chloro- -fluoro-phenethylamine
Executive Summary
4-Bromo-3-chloro-
This whitepaper provides an in-depth technical evaluation of its structural rationale, predicted physicochemical properties, and the self-validating experimental protocols required for its synthesis and pharmacological characterization.
Structural Rationale & Molecular Design
The design of 4-Br-3-Cl-
The 3-Chloro-4-bromo Aryl Substitution
The 3,4-dihalogenated pattern is a known pharmacophore for potent monoamine releasing agents (e.g., 3,4-dichloroamphetamine). Replacing the para-chloro group with a polarizable bromine atom increases the steric bulk and enhances halogen bonding within the hydrophobic pockets of the serotonin transporter (SERT). This specific substitution pattern is engineered to shift the molecule's affinity profile, favoring SERT and DAT over adrenergic targets.
The -Fluoro Substitution
The introduction of a fluorine atom at the
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The Fluorine Gauche Effect: The highly electronegative fluorine atom and the protonated primary amine (
) experience an electrostatic attraction. This stereoelectronic interaction locks the ethylamine side chain into a folded gauche conformation rather than the extended anti conformation typical of standard phenethylamines . This conformational locking forces the molecule into a pre-organized state that optimally docks into TAAR1. -
pKa Modulation: Fluorine's strong electron-withdrawing nature via induction pulls electron density away from the adjacent amine. This lowers the amine's pKa from ~9.5 to ~8.5, drastically increasing the fraction of unprotonated, lipophilic molecules at physiological pH (7.4), thereby accelerating BBB penetration .
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Metabolic Shielding:
-fluorination alters the molecule's vulnerability to oxidative deamination. The steric and electronic presence of fluorine shifts the substrate preference toward Monoamine Oxidase B (MAO-B) or acts as an outright metabolic shield, prolonging the compound's biological half-life .
Physicochemical Properties & Conformational Analysis
The following quantitative data summarizes the predicted physicochemical profile of 4-Br-3-Cl-
| Property | Value | Pharmacological Causality / Implication |
| Molecular Weight | 252.53 g/mol | Falls well within the optimal range (<400 g/mol ) for small-molecule CNS penetration. |
| Chemical Formula | C8H8BrClFN | Halogen-rich structure drives high lipophilicity and specific receptor halogen bonding. |
| Predicted pKa (Amine) | ~8.5 | Lowered by the |
| Predicted LogP | ~3.2 | High lipophilicity ensures rapid partitioning into lipid bilayers and the brain parenchyma. |
| H-Bond Donors | 1 ( | Reduced solvation energy compared to |
| H-Bond Acceptors | 1 (F) | Fluorine acts as a weak hydrogen bond acceptor within the transporter binding pocket. |
Pharmacological Targets & Mechanistic Pathways
4-Br-3-Cl-
Mechanistic pathway of 4-Br-3-Cl-
Experimental Methodologies
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every reagent and environmental condition is selected with a specific causal purpose.
Chemical Synthesis Workflow
The synthesis of 4-Br-3-Cl-
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Cyanohydrin Formation: React 4-bromo-3-chlorobenzaldehyde with trimethylsilyl cyanide (TMSCN) and catalytic
. Validation: TLC monitoring and the disappearance of the aldehyde proton (~10 ppm) in 1H-NMR confirm the formation of the TMS-protected cyanohydrin. -
Reduction to
-Hydroxyamine: Reduce the nitrile using Borane-Tetrahydrofuran ( ), followed by an acidic workup to cleave the TMS ether. Causality: Borane is strictly chosen over Lithium Aluminum Hydride ( ) to prevent the reductive dehalogenation of the sensitive aryl bromide and chloride bonds. -
Amine Protection: React the resulting
-hydroxy phenethylamine with Di-tert-butyl dicarbonate ( ) and Triethylamine ( ) in Dichloromethane (DCM). Causality: The primary amine must be Boc-protected to prevent intramolecular aziridine formation or unwanted oxidation during the harsh fluorination step. -
Deoxofluorination: Treat the Boc-protected intermediate with Diethylaminosulfur trifluoride (DAST) in DCM at -78°C, slowly warming to room temperature. Validation: 19F-NMR will show a distinct multiplet around -180 ppm, confirming successful C-F bond formation.
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Deprotection & Salt Formation: Stir the fluorinated intermediate in 4M HCl in Dioxane. Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group without hydrolyzing the newly formed C-F bond, precipitating the target 4-Br-3-Cl-
-F-PEA as a stable, water-soluble hydrochloride salt ready for vacuum filtration.
In Vitro Radioligand Binding Assay
To determine the binding affinity (
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Membrane Preparation: Homogenize HEK293 cells expressing human DAT or SERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: NaCl and KCl are strictly required; monoamine transporters are ion-coupled symporters, and the absence of these specific physiological gradients abolishes ligand binding.
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Incubation: Mix 50 µL of membrane suspension, 25 µL of radioligand (e.g., [3H]-WIN35,428 for DAT), and 25 µL of 4-Br-3-Cl-
-F-PEA at varying concentrations ( to M). Incubate at 25°C for 2 hours to reach thermodynamic equilibrium. -
Rapid Filtration: Terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, neutralizing them. This prevents the highly lipophilic, positively charged test compound from binding nonspecifically to the filter matrix, ensuring high signal-to-noise ratios.
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Washing: Wash filters three times with 3 mL of ice-cold buffer. Causality: Ice-cold temperatures trap the receptor-ligand complex by drastically slowing the dissociation rate (
) during the mechanical wash step. -
Quantification: Transfer filters to vials, add 3 mL of liquid scintillation cocktail, and count tritium decay. Calculate the
via non-linear regression and convert to using the Cheng-Prusoff equation.
Step-by-step workflow for the in vitro radioligand competitive binding assay.
References
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Rahimi R, Shachar A, Bar I. Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. J Am Chem Soc. 2022;144(18):8337-8346. URL:[Link]
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Meyerson LR, Fuller RW. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Res Commun Chem Pathol Pharmacol. 1978;21(3):581-584. URL:[Link]
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Trachsel D. Fluorine in psychedelic phenethylamines. Drug Test Anal. 2012;4(7-8):577-590. URL:[Link]
